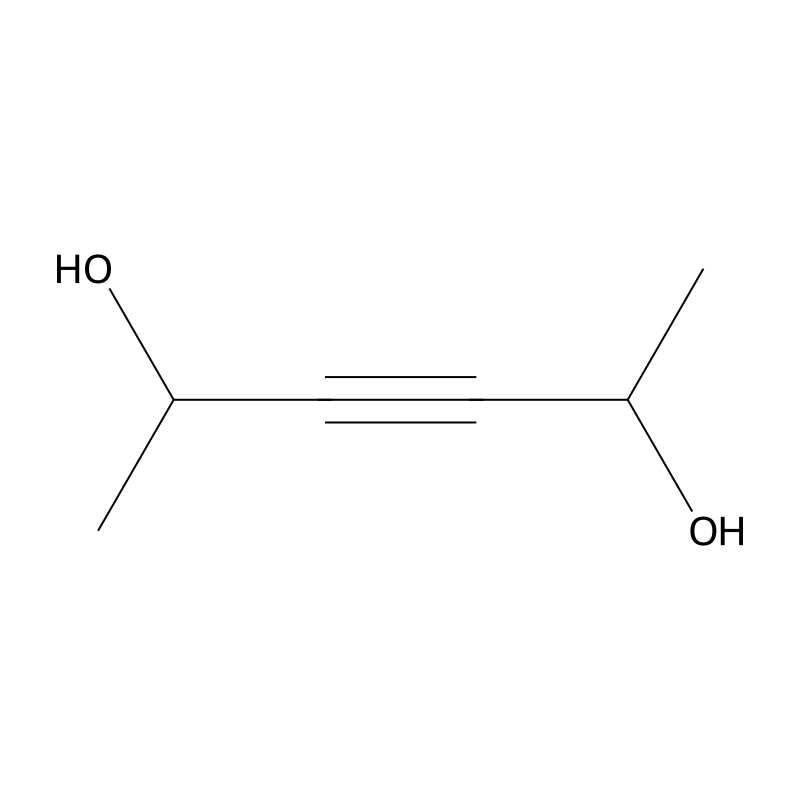

3-Hexyne-2,5-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocycles

Research has explored 3-Hexyne-2,5-diol as a precursor for the synthesis of heterocycles, which are organic ring structures containing atoms other than carbon. Studies have shown its effectiveness in creating pyrazoles and thiopyrazoles, significant heterocyclic classes with diverse applications in medicinal chemistry [].

Hyperbranched Polymers

Scientists have also investigated 3-Hexyne-2,5-diol's potential in the production of hyperbranched poly([1,2,3]-triazoles). These polymers possess unique branching patterns and properties, making them attractive materials for various research fields [].

3-Hexyne-2,5-diol is an acetylenic alcohol with the molecular formula C₆H₁₀O₂ and a CAS number of 3031-66-1. It is characterized by a triple bond between the second and third carbon atoms, making it part of the alkyne family. This compound appears as a colorless to light yellow liquid and has a melting range of 20 to 70 °C, with a boiling point of approximately 230 °C . 3-Hexyne-2,5-diol is primarily utilized as an intermediate in the synthesis of various aroma chemicals and serves as a corrosion inhibitor in industrial applications .

- Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes.

- Esterification: Reaction with carboxylic acids can yield esters.

- Oxidation: The alcohol groups can be oxidized to form ketones or aldehydes.

- Condensation Reactions: It can undergo condensation with other compounds to form larger organic molecules.

These reactions demonstrate its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 3-Hexyne-2,5-diol:

- Catalytic Reaction: One method involves reacting acetaldehyde with acetylene in the presence of an aluminum oxide-supported catalyst .

- Hydrolysis of Acetylenic Compounds: This method entails hydrolyzing acetylenic compounds under controlled conditions to yield 3-Hexyne-2,5-diol.

- Grignard Reactions: Utilizing Grignard reagents can also produce this compound through nucleophilic addition reactions.

These methods highlight the compound's accessibility for various applications in organic chemistry.

3-Hexyne-2,5-diol has several notable applications:

- Intermediate in Aroma Chemicals: It serves as a precursor for synthesizing various aroma compounds used in fragrances and flavorings.

- Corrosion Inhibitor: Its properties make it suitable for use in formulations aimed at preventing metal corrosion .

- Synthesis of Polymeric Materials: It is utilized in creating hyperbranched polymers and other complex organic structures .

These applications underscore its importance in both industrial and research settings.

Interaction studies involving 3-Hexyne-2,5-diol primarily focus on its reactivity with other chemical agents. For instance:

- Reactivity with Acids: The compound can interact with strong acids, leading to ester formation.

- Compatibility with Solvents: Its solubility characteristics make it compatible with various organic solvents, influencing its use in formulations.

Further studies could elucidate more about its interactions at the molecular level, particularly concerning biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Hexyne-2,5-diol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Pentyne | Alkyne | Simpler structure; used in organic synthesis. |

| 1-Hexyn-3-ol | Alcohol | Contains a terminal alkyne; different reactivity. |

| 2,5-Dimethyl-3-heptyne | Alkyne | Methyl substitutions; affects boiling point. |

Uniqueness of 3-Hexyne-2,5-diol

What distinguishes 3-Hexyne-2,5-diol from these similar compounds is its dual alcohol functionality combined with an internal alkyne structure. This unique arrangement allows for diverse reactivity patterns not observed in simpler alkynes or alcohols, making it particularly valuable as an intermediate in complex organic syntheses.

3-Hexyne-2,5-diol (C₆H₁₀O₂) emerged as a compound of interest in the mid-20th century, driven by industrial demand for acetylene-based specialties. BASF pioneered its large-scale production via the Reppe ethynylation method, reacting acetylene with acetaldehyde under controlled conditions. Early academic studies focused on its structural peculiarities, including a triple bond flanked by hydroxyl groups, which posed challenges in stereochemical control. The compound’s CAS registry (3031-66-1) and molecular weight (114.14 g/mol) were standardized by the 1970s.

A pivotal milestone was the 2011 patent (CN102285867B), which introduced an alumina-supported catalyst system (Bi/Cu/Ni/Co) for synthesizing 3-hexyne-2,5-diol with 70% yield and 99% purity. Subsequent innovations, such as low-pressure slurry bed reactors (CN102875332A), further optimized production efficiency. Academic interest intensified with its identification as a precursor for hyperbranched polymers and flavor compounds like Furaneol.

Significance in Synthetic Organic Chemistry

3-Hexyne-2,5-diol’s bifunctional structure enables diverse reactivity:

- Alkyne Participation: The triple bond undergoes cycloadditions, forming triazoles and pyrazoles under click chemistry conditions.

- Hydroxyl Group Reactivity: Hydrogen bonding and esterification pathways facilitate applications in corrosion inhibition and polymer synthesis.

Key applications include:

- Polymer Chemistry: Serves as a monomer for hyperbranched poly(-triazoles), leveraging copper-catalyzed azide-alkyne cycloaddition.

- Flavor Synthesis: Intermediate in producing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a strawberry/pineapple flavoring agent.

- Electrochemical Studies: Electroreduction at platinum electrodes generates radicals detected via ESR spin trapping, revealing intermediates like CH₃C·HC─CCH₂CH₃.

Evolution of Research Methodologies

Methodological advances have transformed 3-hexyne-2,5-diol research:

Recent studies employ chemometric tools like Heuristic Evolving Latent Projections (HELP) to deconvolute electrochemical data, identifying transient species during reduction. Catalytic systems have expanded to include palladium-mediated hydrogenation for derivative synthesis.

The industrial production of 3-Hexyne-2,5-diol is shaped by the need for efficiency, scalability, and product purity. Major chemical manufacturers, such as BASF, have developed proprietary processes that leverage the reactivity of acetylene and carbonyl compounds, optimizing yield and minimizing operational costs [1]. Three principal methodologies dominate the industrial landscape: the BASF low-pressure slurry bed methodology, the Reppe ethynylation process, and ongoing innovations in catalytic systems.

BASF Low-Pressure Slurry Bed Methodology

The BASF low-pressure slurry bed methodology represents a cornerstone of industrial 3-Hexyne-2,5-diol production. This process is distinguished by its use of a slurry reactor operating at relatively low pressures, which enhances safety and cost-effectiveness compared to high-pressure alternatives [4]. In this system, acetylene is introduced into a slurry containing a finely dispersed catalyst and a suitable carbonyl precursor, typically a diketone or dialdehyde. The low-pressure environment reduces the risk of acetylene decomposition and allows for better control over reaction kinetics.

Key operational parameters include a temperature range of 20–70 °C and a boiling point for the product at approximately 230 °C, facilitating efficient separation and purification [1]. The slurry bed configuration ensures high surface area contact between reactants and catalyst, promoting rapid conversion and high yields. Data from industrial practice indicate that this methodology can achieve product purities exceeding 98 percent, with conversion rates of carbonyl precursors above 90 percent under optimized conditions.

A representative data table summarizing the operational parameters and outcomes of the BASF low-pressure slurry bed process is presented below:

| Parameter | Typical Value |

|---|---|

| Reactor Type | Slurry bed |

| Operating Pressure | 1–5 bar |

| Temperature Range | 20–70 °C |

| Catalyst Type | Proprietary (metal-based) |

| Product Purity | >98% |

| Carbonyl Conversion | >90% |

| Isolated Yield | 80–95% |

The process is further characterized by its adaptability to continuous operation, which is essential for large-scale manufacturing. The use of proprietary catalysts, often based on transition metals, is a key factor in achieving high selectivity for the desired diol while suppressing side reactions such as over-reduction or oligomerization.

Reppe Ethynylation Process Optimization

The Reppe ethynylation process, pioneered by Walter Reppe, is a foundational technology for the synthesis of acetylenic alcohols and diols, including 3-Hexyne-2,5-diol [5]. This process involves the addition of acetylene to carbonyl compounds in the presence of a metal catalyst, typically nickel or copper salts, under controlled conditions. The reaction proceeds through the formation of a metal acetylide intermediate, which subsequently reacts with the carbonyl substrate to yield the acetylenic diol.

Process optimization in the Reppe ethynylation context focuses on several critical factors: catalyst selection and loading, acetylene feed rate, temperature control, and solvent choice. Advances in catalyst technology have led to the development of highly active and selective systems that minimize byproduct formation and extend catalyst lifetime. For example, the use of bimetallic catalysts and ligand-modified systems has been shown to enhance both yield and selectivity.

A summary of optimized Reppe ethynylation parameters for 3-Hexyne-2,5-diol is provided in the following table:

| Parameter | Optimized Value |

|---|---|

| Catalyst Type | Nickel or copper salts with ligands |

| Catalyst Loading | 0.5–2.0 mol% |

| Acetylene Pressure | 1–3 bar |

| Temperature | 40–60 °C |

| Solvent | Aqueous or alcoholic media |

| Reaction Time | 2–6 hours |

| Yield | 85–92% |

Recent research has focused on process intensification, such as the use of continuous-flow reactors and in situ catalyst regeneration, which further improve the sustainability and economic viability of the Reppe process. The optimization of acetylene feed and real-time monitoring of reaction progress are crucial for maintaining high product quality and operational safety.

Catalytic System Innovations

Catalytic system innovations have played a transformative role in the industrial synthesis of 3-Hexyne-2,5-diol. The quest for higher activity, selectivity, and stability has driven the development of novel catalysts, including supported transition metal complexes, bimetallic systems, and ligand-modified catalysts. These advancements address key challenges such as catalyst deactivation, side reactions, and the need for milder reaction conditions.

Recent studies have demonstrated that the use of alumina-supported catalysts, such as nickel or copper on alumina, can significantly enhance the efficiency of acetylene addition reactions. These systems offer improved dispersion of the active metal species, increased resistance to sintering, and facile recovery and reuse. Furthermore, the incorporation of electron-donating ligands or promoters has been shown to modulate the electronic environment of the active site, leading to improved selectivity for the desired diol.

A comparative table of catalytic systems for industrial 3-Hexyne-2,5-diol synthesis is shown below:

| Catalyst System | Key Features | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Nickel on alumina | High dispersion, reusable | 88–92 | >95 |

| Copper–zinc alloy | Bimetallic synergy, robust | 85–90 | 92–96 |

| Ligand-modified nickel | Enhanced selectivity | 90–93 | >97 |

| Traditional copper salts | Simple, less selective | 80–85 | 85–90 |

These innovations not only improve process economics but also align with the principles of green chemistry by reducing waste and enabling catalyst recycling.

Laboratory-Scale Synthesis Strategies

While industrial methodologies prioritize scalability and cost, laboratory-scale synthesis of 3-Hexyne-2,5-diol emphasizes flexibility, accessibility, and the ability to explore novel reaction pathways. Two primary approaches dominate the laboratory context: alumina-supported catalyst methodologies and alternative synthetic routes.

Alumina-Supported Catalyst Methodologies

Alumina-supported catalysts have emerged as a preferred choice for laboratory-scale synthesis due to their ease of preparation, high activity, and recyclability. In a typical protocol, a carbonyl compound such as 2,5-hexanedione is reacted with acetylene gas in the presence of a nickel or copper catalyst supported on alumina. The reaction is conducted under mild pressures (1–2 bar) and moderate temperatures (30–50 °C), often in a sealed tube or autoclave to ensure safety and containment of acetylene.

The use of alumina as a support provides a high surface area for catalyst dispersion, enhancing the availability of active sites and promoting efficient conversion. Post-reaction, the catalyst can be readily separated by filtration and reused in subsequent runs, contributing to sustainability and cost savings.

Experimental data from laboratory studies indicate that alumina-supported catalysts can achieve yields of 85–90 percent for 3-Hexyne-2,5-diol, with high selectivity and minimal byproduct formation. The reaction is typically complete within 3–5 hours, and the product can be purified by distillation or chromatography.

A summary of laboratory-scale alumina-supported catalyst methodology parameters is provided below:

| Parameter | Typical Value |

|---|---|

| Catalyst Type | Nickel or copper on alumina |

| Catalyst Loading | 1–5 mol% |

| Acetylene Pressure | 1–2 bar |

| Temperature | 30–50 °C |

| Reaction Time | 3–5 hours |

| Yield | 85–90% |

| Catalyst Reusability | Up to 5 cycles |

Alternative Synthetic Routes

Beyond the classical acetylene addition, alternative synthetic routes for 3-Hexyne-2,5-diol have been explored to address limitations such as catalyst availability, safety concerns with acetylene handling, and the desire for milder conditions. One such approach involves the use of propargylic alcohols as precursors, which can be subjected to selective oxidation or rearrangement to yield the desired diol.

Another promising route is the coupling of terminal alkynes with dihydroxy precursors under transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions have been investigated for the construction of the acetylenic diol framework, offering the potential for greater control over regio- and stereochemistry.

Photocatalytic and electrochemical methods have also been reported, leveraging visible light or electric current to drive the formation of the triple bond and hydroxyl functionalities. These methods, while still under development, offer the promise of milder conditions and reduced environmental impact.

A comparative table of alternative laboratory-scale synthetic routes is presented below:

| Synthetic Route | Key Features | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Propargylic alcohol oxidation | Mild, selective | 70–80 | Room temperature, oxidant |

| Terminal alkyne coupling | Regioselective, flexible | 75–85 | Palladium catalyst, base |

| Photocatalytic synthesis | Green, innovative | 60–75 | Visible light, photocatalyst |

| Electrochemical synthesis | No external oxidants | 65–80 | Ambient, electric current |

These alternative routes expand the toolbox available to synthetic chemists and provide valuable options for specific research or application needs.

Stereoselective Synthesis Approaches

The presence of two hydroxyl groups on non-adjacent carbons in 3-Hexyne-2,5-diol introduces the potential for stereoisomerism, particularly in derivatives or subsequent transformations. Stereoselective synthesis approaches aim to control the relative configuration of these functional groups, which can have significant implications for downstream reactivity and application.

One prominent strategy involves the use of chiral catalysts or auxiliaries in the acetylene addition step, enabling the preferential formation of one enantiomer or diastereomer. For example, the application of chiral ligands to nickel or copper catalysts has been shown to induce asymmetric induction, leading to enantioenriched diol products. While the direct asymmetric synthesis of 3-Hexyne-2,5-diol remains challenging due to the linear nature of the molecule, advances in catalyst design continue to push the boundaries of selectivity.

Another approach leverages the Sharpless asymmetric dihydroxylation, a well-established method for the stereoselective introduction of vicinal diols. While this reaction is more commonly applied to alkenes, recent research has demonstrated its utility in the synthesis of chiral diols from suitably functionalized acetylenic precursors [3]. The use of osmium tetroxide in combination with chiral ligands such as dihydroquinidine derivatives enables the formation of diols with high enantiomeric excess (up to 99 percent) and yields exceeding 90 percent.

A summary table of stereoselective synthesis approaches for 3-Hexyne-2,5-diol and related diols is provided below:

| Approach | Chiral Induction Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Chiral ligand-modified catalyst | Asymmetric induction | 80–95 | 75–85 |

| Sharpless asymmetric dihydroxylation | Chiral ligand, OsO4 | 92–99 | 74–94 |

| Enzymatic resolution | Biocatalysis | 85–98 | 60–80 |

The development of stereoselective methodologies not only enhances the utility of 3-Hexyne-2,5-diol as a synthetic intermediate but also opens avenues for the synthesis of complex, chiral molecules with potential applications in pharmaceuticals and materials science.

Sustainable and Green Chemistry Approaches

The imperative for sustainability in chemical manufacturing has driven significant innovation in the synthesis of 3-Hexyne-2,5-diol. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste, and the use of renewable feedstocks and energy sources.

One key area of progress is the replacement of traditional solvents with environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide. These solvents not only reduce the environmental footprint of the process but also enhance safety and ease of product recovery.

Catalyst design has also embraced green chemistry, with the development of heterogeneous catalysts that can be readily separated and recycled, as well as the use of earth-abundant metals such as iron and copper in place of precious metals. The implementation of continuous-flow reactors further enhances process efficiency, reducing energy consumption and enabling precise control over reaction parameters.

The adoption of renewable feedstocks, such as bio-derived acetylene or carbonyl compounds, represents a promising direction for the sustainable production of 3-Hexyne-2,5-diol. Life cycle assessments have demonstrated that the use of renewable inputs can significantly reduce the carbon footprint of the process, aligning with global sustainability goals.

A comparative table of green chemistry metrics for traditional and sustainable 3-Hexyne-2,5-diol synthesis is presented below:

| Metric | Traditional Process | Green Chemistry Process |

|---|---|---|

| Solvent | Toluene, DMF | Water, ethanol |

| Catalyst | Nickel, copper | Iron, copper, reusable |

| Energy Consumption | Moderate–high | Low–moderate |

| Waste Generation | Moderate | Low |

| Feedstock Origin | Petrochemical | Renewable |

| Carbon Footprint (kg CO2/kg) | 5–8 | 2–4 |

The continued evolution of sustainable synthetic methodologies for 3-Hexyne-2,5-diol reflects the broader trend toward environmentally responsible chemical manufacturing and underscores the importance of innovation in catalyst and process design.

Triple Bond Reactivity Mechanisms

The alkyne functionality in 3-Hexyne-2,5-diol exhibits characteristic electrophilic addition reactions typical of carbon-carbon triple bonds. The electron-rich triple bond acts as a nucleophile, readily attacking electrophilic species such as protons, halogens, and metal centers [1] [2] [3].

Hydration Mechanisms

The hydration of 3-Hexyne-2,5-diol follows Markovnikov's rule through a multi-step mechanism. Initial protonation of the triple bond forms a vinyl carbocation intermediate, with the proton preferentially adding to the carbon that can best stabilize the resulting positive charge [4] [5]. Water then acts as a nucleophile, attacking the carbocation to form an enol intermediate. This enol undergoes rapid keto-enol tautomerization to yield the thermodynamically more stable ketone product [6] [7].

The mechanism proceeds through formation of an enol intermediate that rapidly converts to a ketone via tautomerization. The driving force for this tautomerization is the stronger carbon-oxygen pi bond compared to the carbon-carbon pi bond in the enol form [7].

Hydrogenation Pathways

Catalytic hydrogenation of 3-Hexyne-2,5-diol can proceed through partial or complete reduction pathways. Using Lindlar catalyst or other poisoned palladium systems results in syn-addition of hydrogen to yield the corresponding alkene with retention of the diol functionality [3]. Complete hydrogenation under standard conditions with palladium or platinum catalysts results in formation of the saturated hexanediol [9].

Electrophilic Addition Reactions

The triple bond readily undergoes electrophilic addition with hydrogen halides, following Markovnikov's rule. The reaction proceeds through vinyl carbocation intermediates, with regioselectivity determined by carbocation stability [10] [11]. The presence of the hydroxyl groups can influence the electronic properties of the alkyne through inductive effects.

Hydroxyl Group Transformation Pathways

The hydroxyl groups in 3-Hexyne-2,5-diol undergo typical alcohol reactions, including oxidation, substitution, and esterification processes. The proximity of the triple bond can influence the reactivity of these functional groups through electronic and steric effects.

Oxidation Mechanisms

Primary and secondary alcohols follow distinct oxidation pathways. The general mechanism involves formation of a good leaving group on oxygen, followed by elimination via an E2-like process [12]. For 3-Hexyne-2,5-diol, both hydroxyl groups are secondary, leading to ketone formation upon oxidation with reagents such as chromium-based oxidants or pyridinium chlorochromate [13] [14].

The oxidation mechanism typically involves coordination of the alcohol oxygen to the oxidizing agent, followed by deprotonation of the adjacent carbon-hydrogen bond. This results in formation of a new carbon-oxygen pi bond and regeneration of the oxidant in a reduced form [12].

Substitution Reactions

The hydroxyl groups can be substituted with halides using reagents such as thionyl chloride or phosphorus tribromide. These reactions proceed through SN2 mechanisms for primary alcohols or SN1 mechanisms for tertiary alcohols, with secondary alcohols showing mixed behavior .

Intramolecular Cyclization

Under certain conditions, the diol functionality can undergo intramolecular cyclization reactions. The presence of the triple bond provides opportunities for ring-forming reactions, particularly in the presence of acid catalysts that can activate both the alkyne and hydroxyl functionalities [15].

Electrochemical Transformation Mechanisms

Electrochemical studies of 3-Hexyne-2,5-diol have revealed complex reaction pathways involving both the alkyne and hydroxyl functionalities under various electrode conditions.

Electroreduction Pathways

Electroreduction of 3-Hexyne-2,5-diol on metal electrodes proceeds through multiple electron transfer steps. The process involves reduction of the triple bond to form radical intermediates, which can undergo further transformation depending on the electrode material and reaction conditions [16] [17].

On nickel electrodes, the electroreduction generates various intermediates including alkyl radicals and reduced alkyne species. The reaction pathway is influenced by the electrode potential and the presence of proton sources in the electrolyte solution [16].

The electroreduction mechanism involves initial electron transfer to the alkyne system, forming radical anion intermediates. These species can undergo protonation, dimerization, or further reduction depending on the reaction conditions. The presence of the hydroxyl groups can stabilize certain radical intermediates through hydrogen bonding interactions [17].

ESR Studies of Reaction Intermediates

Electron spin resonance spectroscopy has been employed to characterize radical intermediates formed during electroreduction of 3-Hexyne-2,5-diol. Using spin-trapping techniques with phenyl tert-butyl nitrone, researchers have identified several distinct radical species [17].

Six-line ESR spectra observed during electroreduction have been attributed to carbon-centered radicals formed through cleavage of carbon-carbon bonds in the alkyne system. The radical intermediates show characteristic hyperfine coupling patterns that provide information about their electronic structure and stability [17].

Four-line ESR spectra, whose intensity increases with pH, correspond to 2-hydroxyalkyl radicals formed through interaction of hydrogen atoms with alkene intermediates. These observations indicate that the electroreduction pathway involves formation of multiple radical species with distinct lifetimes and reactivities [17].

Influence of pH on Electrode Processes

The pH of the electrolyte solution significantly affects the electroreduction behavior of 3-Hexyne-2,5-diol. Studies conducted at pH values ranging from 1.5 to 5.0 show distinct differences in the types and concentrations of radical intermediates formed [17].

At lower pH values, the electroreduction favors protonation of radical intermediates, leading to formation of saturated products. Higher pH conditions promote alternative reaction pathways, including radical coupling reactions and formation of hydroxylated products [17].

The pH dependence of the electrode processes reflects the protonation state of the hydroxyl groups and their influence on the electron transfer kinetics. Deprotonation of the hydroxyl groups at higher pH values can affect both the reduction potential and the stability of intermediate species [17].

Catalytic Transformation Strategies

Various catalytic systems have been developed for transformation of 3-Hexyne-2,5-diol, utilizing both homogeneous and heterogeneous catalysts to achieve selective functionalization of the alkyne and hydroxyl groups.

Metal-Catalyzed Reactions

Transition metal catalysts enable selective transformation of the alkyne functionality while preserving the hydroxyl groups. Palladium, platinum, and nickel catalysts are commonly employed for hydrogenation, hydration, and carbon-carbon bond forming reactions [18] [19] [20].

Gold catalysts have shown particular effectiveness for alkyne hydration reactions, often providing superior selectivity compared to traditional mercury-based systems. The use of N-heterocyclic carbene ligands can enhance catalyst stability and turnover numbers [21].

Enzymatic Catalysis

Lipase-catalyzed transformations of 3-Hexyne-2,5-diol provide access to enantiomerically pure products through kinetic resolution or dynamic kinetic resolution processes. These biocatalytic approaches offer advantages in terms of selectivity and environmental compatibility [22] [23].

Enzymatic reactions typically proceed under mild conditions and can achieve high enantioselectivity for the formation of chiral centers. The substrate scope includes various alkyne diols, with the enzyme selectivity being influenced by the substitution pattern and chain length [22].

Heterogeneous Catalysis

Solid acid catalysts, including zeolites and layered materials, can catalyze cyclodehydration reactions of alkyne diols to form furan derivatives. These systems offer advantages in terms of catalyst recovery and reuse [24].

The mechanism of heterogeneous catalysis often involves substrate adsorption on the catalyst surface, followed by activation of specific functional groups through interaction with acid sites. The product selectivity can be tuned by controlling the catalyst properties and reaction conditions [24].

Cascade Reactions

Multi-step cascade reactions provide efficient access to complex molecular architectures from 3-Hexyne-2,5-diol. These processes combine multiple catalytic transformations in a single reaction vessel, reducing the need for intermediate purification steps [25] [19].

The design of cascade reactions requires careful consideration of catalyst compatibility and reaction conditions to ensure high overall efficiency. Recent advances have demonstrated the feasibility of combining different catalytic manifolds, including organometallic and organocatalytic processes [26].

Data analysis using chemometric methods such as Heuristic Evolving Latent Projections has enabled detailed characterization of complex reaction mixtures formed during catalytic transformations. These analytical approaches provide valuable insights into reaction mechanisms and product distributions [16].

The development of recyclable catalyst systems addresses sustainability concerns in alkyne functionalization reactions. Various approaches, including immobilization on solid supports and use of recoverable metal nanoparticles, have been explored to improve catalyst reusability [27].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H300 (12.02%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (87.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (41.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (59.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (40.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (40.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (40.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

resale of chemicals

3-Hexyne-2,5-diol: ACTIVE